1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a bromoanilino group and a carboxylic acid functional group, making it an interesting subject for chemical studies.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium . This suggests that the compound may interact with biochemical pathways involving these elements.
Result of Action
Similar pyrazole derivatives have been found to display superior antipromastigote activity, which was justified by a molecular docking study conducted on lm-ptr1 . This suggests that the compound may have similar effects.
Preparation Methods
The synthesis of 1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromoanilino group: This step involves the nucleophilic substitution of a bromoaniline derivative onto the pyrazole ring, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromoanilino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-[2-(4-Chloroanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid: This compound features a chloroanilino group instead of a bromoanilino group, which may result in different chemical reactivity and biological activity.
1-[2-(4-Methoxyanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid: The presence of a methoxyanilino group can influence the compound’s solubility and interaction with biological targets.
1-[2-(4-Fluoroanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid: The fluoroanilino group may enhance the compound’s stability and bioavailability.
Properties
IUPAC Name |
1-[2-(4-bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c1-8-13(14(20)21)9(2)18(17-8)7-12(19)16-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYJFBVOFUSHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)Br)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.